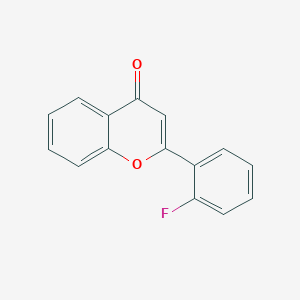
2-(2-fluorophenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C15H9FO2 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 2-(2-fluorophenyl)-4H-chromen-4-one exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions can enhance cytotoxicity against multidrug-resistant cancer cells. Compounds with similar structures have been found to induce apoptosis through mitochondrial pathways and modulate anti-apoptotic proteins such as Bcl-2 .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. A study demonstrated that certain derivatives could inhibit the TLR4/MAPK signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α in vitro and in vivo. This suggests a mechanism through which these compounds could be developed into therapeutic agents for inflammatory diseases .
- Antioxidant Properties : Chromone derivatives are known for their antioxidant activities, which protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
- Mechanistic Insights : Molecular docking studies have elucidated the interactions between chromone derivatives and their biological targets, indicating that halogen substitutions significantly influence binding affinity towards enzymes involved in various metabolic pathways .
Comparative Analysis of Biological Activities
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | Not specified | Antioxidant, anti-inflammatory, anticancer potential |
| 6k (Flavonol derivative) | 3.14 ± 0.29 | Anticancer against A549 cells |
| 6l (Flavonol derivative) | 0.46 ± 0.02 | Induces apoptosis in A549 cells |
| Quinoline derivatives | Varies | Diverse biological activities |
| Indole derivatives | Varies | Anticancer properties |
Anticancer Activity
A study focusing on related chromone derivatives demonstrated their effectiveness against multidrug-resistant cancer cells, with certain structural modifications leading to submicromolar potency against resistant lines. This highlights the potential for further exploration of these compounds in cancer therapy .
Mechanistic Insights
Molecular docking studies have shown that specific substitutions on the chromone structure can enhance binding affinities to targets such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are important in neurodegenerative disease mechanisms .
Toxicity Assessments
In vitro toxicity assays on normal cell lines indicate that many chromone derivatives maintain low toxicity levels while exhibiting significant biological activity, making them suitable candidates for further pharmacological development .
属性
CAS 编号 |
1645-20-1 |
|---|---|
分子式 |
C15H9FO2 |
分子量 |
240.23 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
InChI 键 |
WGCVYBFPCUCTRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Key on ui other cas no. |
1645-20-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













